molecular formula C27H46O3 B235767 Cholest-8(14)-ene-3,15,26-triol CAS No. 142533-06-0

Cholest-8(14)-ene-3,15,26-triol

Cat. No. B235767
CAS RN: 142533-06-0
M. Wt: 418.7 g/mol
InChI Key: AEICTKLHPYUJKJ-FUCZZUMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholest-8(14)-ene-3,15,26-triol is a sterol compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of cholest-8(14)-ene-3,15,26-triol involves the modulation of various signaling pathways. This compound has been shown to activate the Nrf2-ARE pathway, which leads to the upregulation of antioxidant genes. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. In addition, this compound has been shown to activate the SIRT1 pathway, which is involved in the regulation of cellular metabolism and aging.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. It has also been shown to improve cognitive function, memory, and learning ability. In addition, this compound has been shown to have anti-tumor effects and to inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

One of the advantages of using cholest-8(14)-ene-3,15,26-triol in lab experiments is its low toxicity. This compound has been shown to be safe and well-tolerated in animal studies. In addition, this compound is easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of cholest-8(14)-ene-3,15,26-triol. One direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to investigate its potential as an anti-tumor agent and its ability to inhibit angiogenesis. In addition, future research could focus on the development of novel synthesis methods to improve the yield and purity of this compound.

Synthesis Methods

The synthesis method of cholest-8(14)-ene-3,15,26-triol involves the oxidation of cholesterol using a variety of reagents. One of the most commonly used methods is the Swern oxidation method, which involves the use of oxalyl chloride and dimethyl sulfoxide. Other methods include the Jones oxidation method, the PCC oxidation method, and the Dess-Martin periodinane oxidation method.

Scientific Research Applications

Cholest-8(14)-ene-3,15,26-triol has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have neuroprotective effects and to be effective in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

CAS RN

142533-06-0

Molecular Formula

C27H46O3

Molecular Weight

418.7 g/mol

IUPAC Name

(3S,5S,9R,10S,13R,15R,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol

InChI

InChI=1S/C27H46O3/c1-17(16-28)6-5-7-18(2)23-15-24(30)25-21-9-8-19-14-20(29)10-12-26(19,3)22(21)11-13-27(23,25)4/h17-20,22-24,28-30H,5-16H2,1-4H3/t17-,18-,19+,20+,22+,23-,24-,26+,27-/m1/s1

InChI Key

AEICTKLHPYUJKJ-FUCZZUMBSA-N

Isomeric SMILES

C[C@H](CCC[C@@H](C)[C@H]1C[C@H](C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O)O)CO

SMILES

CC(CCCC(C)C1CC(C2=C3CCC4CC(CCC4(C3CCC12C)C)O)O)CO

Canonical SMILES

CC(CCCC(C)C1CC(C2=C3CCC4CC(CCC4(C3CCC12C)C)O)O)CO

synonyms

5-CETL
5alpha-cholest-8(14)-ene-3beta,15beta,26-triol
cholest-8(14)-ene-3,15,26-triol

Origin of Product

United States

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